N-[3-Iodo-2-(phenylethynyl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is a chemical compound with the molecular formula C15H10INO It is characterized by the presence of an iodine atom, a phenylethynyl group, and a formamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide typically involves the following steps:
Sonogashira Coupling: This reaction couples a phenylacetylene with an iodinated phenyl ring using a palladium catalyst and a copper co-catalyst.
The reaction conditions for these steps often involve the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the phenylethynyl group to form various oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with molecular targets and pathways. The iodine atom and phenylethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The formamide group can also interact with biological molecules, potentially affecting enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Phenylethynyl)phenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a formamide group.
N-(2-(Phenylethynyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The combination of the phenylethynyl and formamide groups also provides distinct chemical and biological properties that differentiate it from similar compounds.
Biologische Aktivität
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
This compound features a formamide functional group attached to a phenyl ring that is substituted with an iodine atom and a phenylethynyl moiety. The presence of halogen substituents, particularly iodine, can enhance the compound's biological activity by increasing binding affinity to target proteins.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. The formamide group can enhance hydrogen bonding interactions, which may increase binding affinity to various enzymes and receptors. This characteristic positions this compound as a candidate for further pharmacological studies.
Kinase Inhibition
Studies have demonstrated that related compounds can act as kinase inhibitors, targeting pathways involved in cancer progression. For instance, compounds derived from similar structures have shown potent inhibition of kinases such as SRC and ABL, which are critical in breast cancer cell proliferation and migration .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
Compound | Target Kinase | IC50 (nM) | EC50 (μM) | Notes |
---|---|---|---|---|
This compound | SRC | TBD | TBD | Potential inhibitor; further studies needed |
Analog 1 (e.g., Dasatinib) | SRC/ABL | 1-10 | 0.03 | Positive control for comparison |
Analog 2 (e.g., Compound 11a) | SRC | <100 | 12 | Significant antiproliferative activity |
Case Studies
- Breast Cancer Cell Lines : In vitro studies on MDA-MB-231 and MCF7 breast cancer cell lines have shown that related compounds exhibit potent inhibition of cell proliferation. For example, analogs like Compound 11a demonstrated complete inhibition of SRC phosphorylation at low concentrations, indicating strong potential for therapeutic applications in oncology .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound could inhibit cell migration in cancer models, reflecting its potential utility in preventing metastasis .
Eigenschaften
CAS-Nummer |
647025-67-0 |
---|---|
Molekularformel |
C15H10INO |
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
N-[3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H10INO/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18) |
InChI-Schlüssel |
CPLXOKBXGIJREG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.